molecular formula C10H11NO4 B3271692 Dimethyl 3-methylpyridine-2,6-dicarboxylate CAS No. 55267-70-4

Dimethyl 3-methylpyridine-2,6-dicarboxylate

Cat. No.: B3271692
CAS No.: 55267-70-4
M. Wt: 209.2 g/mol
InChI Key: ZLUSYIZTPWWHHN-UHFFFAOYSA-N
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Description

Dimethyl 3-methylpyridine-2,6-dicarboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-methylpyridine-2,6-dicarboxylate can be synthesized through several methods. One common method involves the esterification of 3-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as an oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Complex Molecules

Dimethyl 3-methylpyridine-2,6-dicarboxylate serves as a precursor for synthesizing complex organic molecules. It is utilized in creating ditopic macrocycles that can form complexes with various substrates. For instance, it has been employed in the synthesis of a ditopic macrocycle featuring xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers, which acts as a host molecule for diphenylurea derivatives .

Coordination Chemistry

The compound plays a significant role in coordination chemistry. It has been used to synthesize metal complexes that exhibit unique properties. For example, nickel(II) complexes with bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide ligands have demonstrated potential applications in catalysis and gas storage due to their intriguing architectures and magnetic properties .

Thermochemical Studies

Research involving the thermochemical properties of this compound has provided insights into its stability and reactivity. Studies have reported the standard molar enthalpies of formation and sublimation for this compound through combustion calorimetry and microcalorimetry techniques . Such data are crucial for understanding the energetic aspects of reactions involving this compound.

Biological Applications

The biological activities of compounds derived from this compound have been explored in various contexts. Coordination complexes formed with this compound have shown enhanced antibacterial activities compared to their uncoordinated counterparts . This suggests potential applications in medicinal chemistry and drug development.

Case Study 1: Synthesis of Antibacterial Agents

A study investigated the antibacterial efficacy of silver complexes synthesized using ligands derived from this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, highlighting the compound's potential in developing new antimicrobial agents.

Case Study 2: Catalytic Applications

Another case study focused on nickel complexes containing this compound ligands for catalytic reactions. These complexes were found to catalyze various organic transformations efficiently, showcasing their utility in synthetic organic chemistry.

Data Tables

Application AreaSpecific Use CasesKey Findings
Organic SynthesisPrecursor for macrocyclesEffective host for diphenylurea derivatives
Coordination ChemistryMetal complex synthesisUnique magnetic properties
Thermochemical ResearchEnthalpy measurementsInsights into stability and reactivity
Biological ApplicationsAntibacterial agentsEnhanced activity against bacteria
Catalytic ApplicationsCatalysis using metal complexesEfficient catalysis in organic transformations

Mechanism of Action

The mechanism of action of dimethyl 3-methylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the methyl group at the 3-position.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar but with ethyl ester groups instead of methyl ester groups.

Uniqueness

Dimethyl 3-methylpyridine-2,6-dicarboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Biological Activity

Dimethyl 3-methylpyridine-2,6-dicarboxylate (DMMPDC) is a pyridine derivative with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10H11NO4
  • CAS Number: 55267-70-4

DMMPDC can be synthesized through several methods, including:

  • Esterification: Reacting 3-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Oxidation of Hantzsch Dihydropyridines: Utilizing methanesulfonic acid and sodium nitrite as oxidizing agents.

In biological systems, DMMPDC acts primarily as a ligand that binds to enzymes or receptors, modulating their activity. The specific pathways and molecular targets it interacts with depend on the context of its application. Notably, its structural features enable it to influence reactivity and interactions with other molecules, making it suitable for diverse applications.

Antioxidant Activity

Research indicates that DMMPDC exhibits antioxidant properties by scavenging free radicals. The compound's ability to reduce oxidative stress can be crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

Studies have demonstrated that DMMPDC possesses antimicrobial properties against a range of pathogens. For instance, its effectiveness against bacterial strains highlights its potential for development into antibacterial agents .

Enzyme Inhibition

DMMPDC has shown promise in inhibiting specific enzymes, which can be beneficial in therapeutic settings. For example, compounds related to DMMPDC have been evaluated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is particularly relevant in the context of immunosuppressive therapies .

Case Studies and Research Findings

  • Antioxidant Studies:
    • A study assessed the free radical scavenging activity of DMMPDC using various assays (e.g., DPPH and ABTS). The compound demonstrated significant scavenging capacity comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Efficacy:
    • In vitro tests revealed that DMMPDC effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Assays:
    • DMMPDC analogs were tested for their ability to inhibit DHODH in both enzymatic and cell-based assays. Results indicated that certain derivatives exhibited higher potency than established inhibitors, opening avenues for further research into their therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Dimethyl 2,6-pyridinedicarboxylateSimilar structure but lacks the methyl group at position 3Moderate antioxidant activity
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateEthyl ester groups instead of methylEnhanced solubility but less potent than DMMPDC

DMMPDC is unique due to the presence of the methyl group at the 3-position, which enhances its reactivity and biological interactions compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 3-methylpyridine-2,6-dicarboxylate?

The compound is synthesized via esterification of 3-methylpyridine-2,6-dicarboxylic acid using sulfuric acid (H₂SO₄) in methanol. This method parallels the synthesis of dimethyl pyridine-2,6-dicarboxylate derivatives, where esterification is achieved under acidic conditions . Adjustments to reaction time and temperature may be required to accommodate the methyl substituent’s steric effects.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR to confirm ester and methyl group positions.
  • FT-IR to identify carbonyl (C=O) and ester (C-O) stretches.
  • ESI-MS for molecular weight validation.
  • Elemental analysis to verify purity .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, lab coat, goggles).
  • Avoid dust formation; work in a fume hood with adequate ventilation.
  • Refer to safety data sheets for hazard mitigation (e.g., H315-H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in esterification?

For halogenated analogs (e.g., 4-chloro derivatives), using thionyl chloride (SOCl₂) with catalytic DMF in chloroform improves yields (91%) compared to traditional PCl₅ methods. Similar optimization may apply to methyl-substituted derivatives by adjusting acid catalyst strength and solvent polarity .

Q. How does the methyl group influence reactivity compared to halogen substituents?

The electron-donating methyl group reduces electrophilicity at the pyridine ring compared to electron-withdrawing halogens (e.g., bromo or chloro). This alters regioselectivity in nucleophilic substitution or coordination chemistry, necessitating modified reaction conditions for functionalization .

Q. What strategies resolve spectral overlap in NMR analysis of substituted pyridines?

  • Employ 2D NMR techniques (COSY, HSQC) to disentangle overlapping signals.
  • Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution.
  • Compare with spectral data from structurally similar derivatives (e.g., dimethyl 4-chloropyridine-2,6-dicarboxylate) .

Q. How is this compound utilized in advanced applications like chemosensors?

Pyridine-2,6-dicarboxylate derivatives serve as precursors for fluorescent chemosensors . For example, hydrazination of the ester groups generates carbohydrazide ligands, which coordinate metal ions and exhibit selective fluorescence quenching .

Q. What are the challenges in synthesizing sterically hindered derivatives?

The 3-methyl group introduces steric hindrance , complicating further functionalization. Strategies include:

  • Using bulky bases to deprotonate reactive sites.
  • Employing high-temperature or microwave-assisted synthesis to overcome kinetic barriers .

Q. Methodological Considerations

Q. How to validate purity in asymmetric synthesis?

  • Combine HPLC with chiral columns to separate enantiomers.
  • Cross-validate with X-ray crystallography for absolute configuration determination (e.g., as seen in dihydropyridine analogs) .

Q. What computational tools predict electronic effects of substituents?

  • DFT calculations (e.g., using Gaussian) model electron density distribution and reaction pathways.
  • Compare with experimental data (e.g., UV-Vis absorption shifts in coordination complexes) .

Q. Data Contradictions and Solutions

Q. How to address discrepancies in reported melting points?

  • Variations arise from impurities or polymorphic forms. Recrystallize in multiple solvents (e.g., ethanol, hexane) and verify via DSC (Differential Scanning Calorimetry).
  • Cross-reference with high-purity standards (e.g., ≥98% purity, as in Thermo Scientific derivatives) .

Q. Why do synthetic yields vary across halogenated vs. methylated analogs?

Halogens (e.g., Cl, Br) enhance electrophilicity, accelerating esterification, while methyl groups may slow reactivity. Optimize by adjusting acid catalyst concentration or reaction time .

Properties

IUPAC Name

dimethyl 3-methylpyridine-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-5-7(9(12)14-2)11-8(6)10(13)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUSYIZTPWWHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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